(4aS,8aS)-Octahydroquinoxalin-2(1H)-one is a bicyclic compound that belongs to the class of quinoxalines, which are nitrogen-containing heterocycles. This compound has garnered attention in medicinal chemistry due to its potential applications in the development of antitumor agents. The structural framework of octahydroquinoxalin-2(1H)-one serves as a scaffold for various derivatives, particularly aminophosphonic acids, which exhibit significant biological activities.
The compound can be synthesized through various chemical methods and is classified under organic compounds with a specific focus on heterocyclic chemistry. It is particularly noted for its derivatives that show promising antitumor properties. Research has indicated that the octahydroquinoxalin-2(1H)-one scaffold can lead to the discovery of new pharmacologically active compounds, particularly in the realm of cancer treatment .
The synthesis of (4aS,8aS)-octahydroquinoxalin-2(1H)-one typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under acidic or basic conditions, often utilizing catalysts to enhance yields.
Technical Details:
The molecular structure of (4aS,8aS)-octahydroquinoxalin-2(1H)-one features a bicyclic system with two fused rings containing nitrogen atoms. The stereochemistry at positions 4a and 8a contributes to its biological activity.
(4aS,8aS)-Octahydroquinoxalin-2(1H)-one participates in various chemical reactions, particularly in forming derivatives that enhance its biological properties.
Technical Details:
The mechanism of action for compounds derived from (4aS,8aS)-octahydroquinoxalin-2(1H)-one primarily involves their interaction with cellular targets that regulate cell proliferation and apoptosis.
Research indicates that these compounds can induce cell cycle arrest and promote apoptosis in cancer cells by modulating signaling pathways such as the NF-kB pathway. The specific interactions at the molecular level are still under investigation but suggest a complex interplay between the compound and cellular machinery .
The primary applications of (4aS,8aS)-octahydroquinoxalin-2(1H)-one derivatives lie in medicinal chemistry, particularly in developing new antitumor agents. Studies have shown that these compounds exhibit significant cytotoxicity against various cancer cell lines, making them candidates for further pharmacological evaluation. Additionally, they may serve as scaffolds for designing targeted therapies aimed at specific cancer types .
The stereoselective synthesis of (4aS,8aS)-octahydroquinoxalin-2(1H)-one requires precise hydrogenation of quinoxalin-2(1H)-one precursors. This cis-fused bicyclic heterocycle exhibits significant conformational rigidity due to its decalin-like structure, necessitating specialized catalytic approaches. Heterogeneous catalysis employing transition metals (e.g., Pt, Pd, Ru) under high-pressure H₂ (50–100 atm) achieves partial saturation but typically yields racemic mixtures with poor cis/trans selectivity [5]. Homogeneous catalysts offer superior stereocontrol: Iridium complexes with chiral phosphine ligands (e.g., BINAP) enable asymmetric hydrogenation of the pyrazine ring, though over-reduction remains a challenge. The cis-fusion selectivity arises from equatorial positioning of substituents during ring-flip inversion, minimizing 1,3-diaxial interactions in the transition state [5]. Key parameters influencing diastereoselectivity include:
Table 1: Hydrogenation Conditions vs. Stereoselectivity
Catalyst System | Pressure (atm) | Temperature (°C) | cis/trans Ratio | ee (%) |
---|---|---|---|---|
Pd/C (5%) | 100 | 80 | 1:1.2 | 0 |
[Ir(cod)Cl]₂/(R)-BINAP | 4 | 25 | 12:1 | 89 |
Ru(OAc)₂/(S)-DM-SEGPHOS | 10 | 50 | >20:1 | 95 |
Notably, N-protecting groups (e.g., benzyl, acyl) critically influence reaction kinetics and stereochemical outcomes by modulating substrate-catalyst interactions [5] [6].
Rhodium-DuPHOS complexes demonstrate exceptional efficacy for synthesing enantiopure (4aS,8aS)-octahydroquinoxalin-2(1H)-one via dynamic kinetic resolution. The mechanism involves substrate-directed hydride transfer, where the carbonyl oxygen coordinates to rhodium, positioning the imine moiety for stereoselective reduction [5]. Chiral rhodium catalysts achieve >95% ee at ambient pressure by leveraging:
Table 2: Ligand Effects in Rh-Catalyzed Asymmetric Hydrogenation
Ligand | ee (%) | TOF (h⁻¹) | Configuration |
---|---|---|---|
(R,R)-Me-DuPHOS | 98 | 320 | 4aS,8aS |
(S)-BINAP | 82 | 190 | 4aR,8aR |
(R)-QuinoxP* | 94 | 280 | 4aS,8aS |
Notably, 3,3-disubstituted quinoxalin-2(1H)-ones undergo hydrogenation with complete stereochemical inversion at C3/C11 positions, providing access to chiral quaternary centers [5].
The kinetic resolution of rac-octahydroquinoxalin-2(1H)-ones exploits conformational strain differences between diastereomers. Trans-fused isomers exhibit higher activation barriers for acylation due to destabilizing 1,3-diaxial interactions in the transition state. Lipase-mediated (CAL-B) acetylation demonstrates this principle:
(4aR,8aR)-isomer: Reacts 7× faster than (4aS,8aS)-counterpart due to reduced steric hindrance in the boat-chair conformation [5]. This differential reactivity enables enzymatic separation (E = 32) when using vinyl acetate as acyl donor in MTBE at 30°C. Molecular dynamics simulations reveal the (4aS,8aS)-isomer adopts a flattened chair-boat conformation that sterically shields the nucleophilic nitrogen from enzymatic attack.
Conformational Energy Barriers:
N-Heterocyclic carbene (NHC) catalysts traditionally exhibit poor performance for pyrazine hydrogenation due to catalyst poisoning. Cyclic alkyl amino carbene (CAAC) ligands overcome this limitation through:
CAAC-Ruthenium complexes achieve 99% conversion of quinoxalin-2(1H)-ones to (4aS,8aS)-octahydroquinoxalin-2(1H)-one at 0.1 mol% loading under 5 atm H₂ [7]. The system exhibits remarkable chemoselectivity:
Table 3: CAAC-Ru Catalyst Performance
Substrate | Conv. (%) | cis/trans | TOF (min⁻¹) |
---|---|---|---|
3-Methylquinoxalin-2(1H)-one | 99 | >99:1 | 850 |
Quinoxaline-2,3-dione | 95 | 98:2 | 720 |
6-Trifluoromethyl derivative | 92 | 95:5 | 680 |
Mechanistic studies reveal CAAC ligands generate electron-rich metal centers that facilitate H₂ heterolysis without forming inhibitory hydrides. The (4aS,8aS)-stereoselectivity originates from Re-face adsorption stabilized by CH-π interactions between the substrate aryl group and CAAC adamantyl substituent [7].
CAS No.: 99593-25-6
CAS No.: 655-05-0
CAS No.:
CAS No.: 116371-66-5
CAS No.: 177194-36-4